molecular formula C24H26N6O4 B11614115 7-[(furan-2-yl)methyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(furan-2-yl)methyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11614115
M. Wt: 462.5 g/mol
InChI Key: VFQMVJYNJZIJNG-UHFFFAOYSA-N
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Description

7-[(furan-2-yl)methyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that features a furan ring, a morpholine ring, and a triazatricyclo structure

Preparation Methods

The synthesis of 7-[(furan-2-yl)methyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the furan ring, the morpholine ring, and the triazatricyclo structure. The synthetic route typically starts with the preparation of the furan ring through cyclization reactions. The morpholine ring is then introduced via nucleophilic substitution reactions. Finally, the triazatricyclo structure is formed through a series of cyclization and condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include oxidized furan derivatives, reduced amine derivatives, and substituted morpholine derivatives.

Scientific Research Applications

7-[(furan-2-yl)methyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(furan-2-yl)methyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability. The triazatricyclo structure may provide stability and specificity to the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar compounds to 7-[(furan-2-yl)methyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include other furan derivatives, morpholine derivatives, and triazatricyclo compounds. These compounds share some structural features but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of these three distinct structural motifs, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C24H26N6O4

Molecular Weight

462.5 g/mol

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H26N6O4/c1-16-4-2-7-29-21(16)27-22-19(24(29)32)14-18(20(25)30(22)15-17-5-3-11-34-17)23(31)26-6-8-28-9-12-33-13-10-28/h2-5,7,11,14,25H,6,8-10,12-13,15H2,1H3,(H,26,31)

InChI Key

VFQMVJYNJZIJNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCCN5CCOCC5

Origin of Product

United States

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